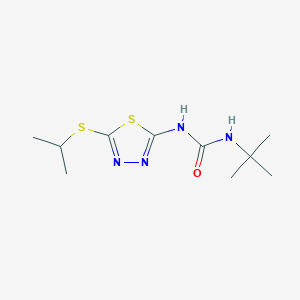

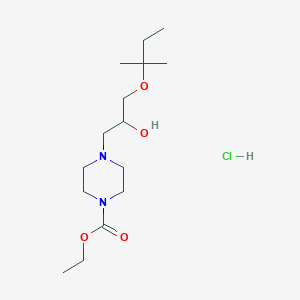

1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

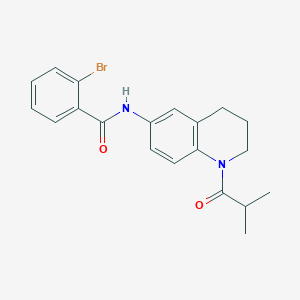

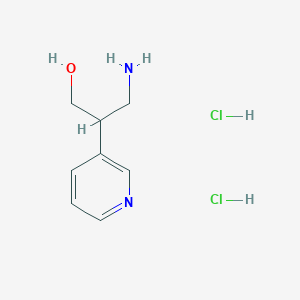

The compound “1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea” contains several functional groups, including a tert-butyl group, a thiadiazole ring, and a urea group. The tert-butyl group is a common functional group in organic chemistry, known for its unique reactivity pattern . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen atoms, which can contribute to the compound’s reactivity and properties. The urea group contains a carbonyl (C=O) group flanked by two amine (-NH2) groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The tert-butyl group is bulky and can influence the compound’s overall shape and reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tert-butyl group is known for its unique reactivity pattern . The thiadiazole ring can participate in various reactions, especially those involving nucleophilic substitution at the ring nitrogen atoms.

Aplicaciones Científicas De Investigación

Herbicidal Selectivity

A study discovered that derivatives of thiadiazolyl urea, including compounds similar to 1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea, exhibit significant herbicidal activity. The selectivity of these compounds was observed between different plant species, such as barley and wheat, with variations in susceptibility. This selectivity is primarily attributed to differences in the rates of N-demethylation within the plants, which is crucial for the herbicidal effect. The study provides insights into the mode of action of thiadiazolyl urea herbicides and their potential for selective weed control in agricultural settings (Lee & Ishizuka, 1976).

Synthesis Methods

Another research focused on developing an efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including those similar to the chemical . This study employed microwave irradiation to facilitate the synthesis process, leading to satisfactory yields. The study contributes to the broader understanding of synthesizing thiadiazolyl urea derivatives, which could be applied in various scientific and industrial contexts (Li & Chen, 2008).

Electronic Structure in Conductors

Research exploring the impact of bulky substituents, like tert-butyl, on the electronic structures of organic semiconductors found that such modifications can significantly affect charge mobility and solid-state structures. This study provides valuable insights into the design of molecular conductors and the role of sterically demanding groups in modulating their properties (Filatre-Furcate et al., 2016).

Propiedades

IUPAC Name |

1-tert-butyl-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS2/c1-6(2)16-9-14-13-8(17-9)11-7(15)12-10(3,4)5/h6H,1-5H3,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFDYJWWOSDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)

![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)

![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)

![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)